![molecular formula C15H11ClN2 B12943294 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 38040-79-8](/img/structure/B12943294.png)
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines. These compounds are known for their unique structural features and potential biological activities. The presence of a chlorine atom at the 7th position and the dihydroimidazo ring fused to the phenanthridine core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine typically involves the coupling and cyclization of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones. This reaction is catalyzed by a recyclable magnetic metal-organic framework (MOF) such as Fe3O4@SiO2@MOF-199 in the presence of a base . The reaction conditions include heating the mixture in a suitable solvent like DMF at 60°C for 20 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and one-pot sequential procedures, including reduction, dehydration, and oxidation, are promising approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-f]phenanthridines.
Reduction: Reduction reactions can be used to modify the dihydroimidazo ring.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Imidazo[1,2-f]phenanthridines.
Reduction: Modified dihydroimidazo derivatives.
Substitution: Various substituted imidazo[1,2-f]phenanthridines.
Scientific Research Applications
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the synthesis of organic light-emitting devices and other materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission . Additionally, it may interact with DNA or proteins, leading to its anti-tumor effects .
Comparison with Similar Compounds
Imidazo[1,2-f]phenanthridine: The parent compound without the chlorine substitution.
2,3-Dihydroimidazo[1,2-f]phenanthridine: Similar structure but without the chlorine atom.
Zephycandidine A: A natural alkaloid with a similar imidazo[1,2-f]phenanthridine core.
Uniqueness: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is unique due to the presence of the chlorine atom at the 7th position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacological agent compared to its unsubstituted counterparts.
Properties
CAS No. |
38040-79-8 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H11ClN2/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15-17-7-8-18(14)15/h1-6,9H,7-8H2 |
InChI Key |
KMDWKSYBWOTXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


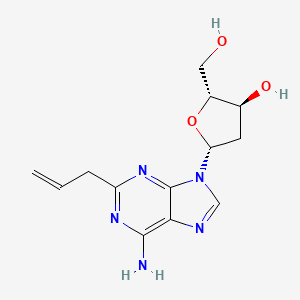
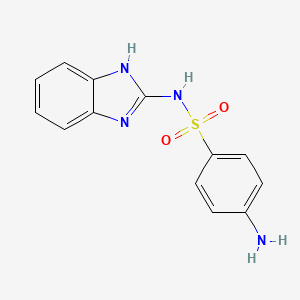

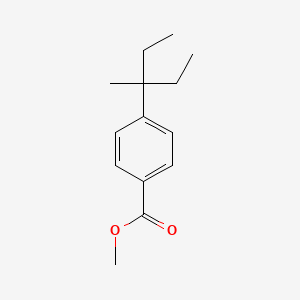
![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
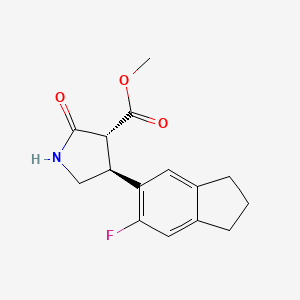
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
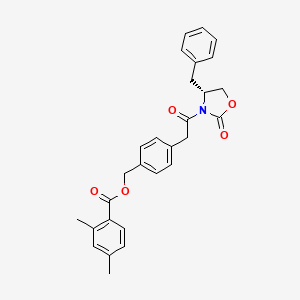
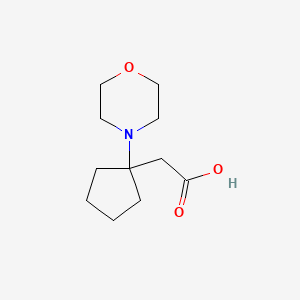
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
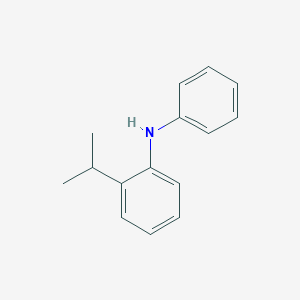
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
